1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide

Description

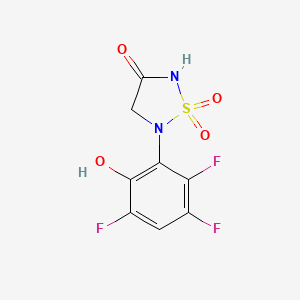

1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide is a heterocyclic sulfone derivative characterized by a thiadiazolidinone core substituted with a 2,3,5-trifluoro-6-hydroxyphenyl group. The compound’s structure features:

Properties

Molecular Formula |

C8H5F3N2O4S |

|---|---|

Molecular Weight |

282.20 g/mol |

IUPAC Name |

1,1-dioxo-5-(2,3,5-trifluoro-6-hydroxyphenyl)-1,2,5-thiadiazolidin-3-one |

InChI |

InChI=1S/C8H5F3N2O4S/c9-3-1-4(10)8(15)7(6(3)11)13-2-5(14)12-18(13,16)17/h1,15H,2H2,(H,12,14) |

InChI Key |

JTFXLNNZDNTUPP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NS(=O)(=O)N1C2=C(C(=CC(=C2F)F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The general synthetic route for preparing 1,2,5-thiadiazolidin-3-one derivatives involves the following steps:

Formation of Thiadiazolidine Ring : This is typically achieved through the reaction of a suitable amine with sulfamide or related sulfur-containing compounds.

Introduction of Trifluoromethyl Group : The trifluoromethyl group can be introduced via electrophilic fluorination or by using trifluoromethylating reagents.

Specific Preparation Methods

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | N-methylethylenediamine, sulfamide | Pyridine, reflux for 16 hours | 28% |

| Method B | N-methylethylenediamine, sulfamide | Dioxane, reflux for 20 hours | 16% |

| Method C | N-methylethylenediamine, sulfamide | Pyridine at 120°C for 24 hours | 799.4 mg (unquantified) |

| Method D | 2-Methyl-1,2,5-thiadiazolidine-1,1-dioxide with nitrobenzene derivative | Anhydrous DMF at reflux for 1 hour | 68.7% |

Detailed Procedure for Method A

In one notable example (Method A), the preparation involves:

Step 1 : Dissolve N-methylethylenediamine (1.200 g) in pyridine (20 mL).

Step 2 : Add sulfamide (1.867 g) to the solution and heat at 120°C for 16 hours.

Step 3 : After cooling to room temperature, concentrate the mixture and partition between ethyl acetate and saturated sodium chloride solution.

Step 4 : Wash the organic layer with hydrochloric acid and sodium chloride solution before drying over anhydrous sodium sulfate.

Step 5 : Concentrate to obtain the desired product as a colorless oil.

Analytical Data

The synthesized compound can be characterized using various analytical techniques:

NMR Spectroscopy : The proton NMR spectrum shows characteristic peaks corresponding to different hydrogen environments in the molecule.

Mass Spectrometry : The mass spectrum provides information on the molecular weight and fragmentation pattern.

Challenges and Considerations

While synthesizing this compound:

Reactivity of Starting Materials : The choice of amines and sulfamides can significantly influence yield and purity.

Reaction Conditions : Temperature and solvent choice are critical; higher temperatures may lead to decomposition or side reactions.

The preparation of 1,2,5-thiadiazolidin-3-one derivatives involves careful selection of reactants and conditions to optimize yield and purity. The methods discussed highlight the versatility of synthetic approaches available for this class of compounds. Further research into modifications of these methods may enhance yields or introduce novel derivatives with improved biological activity.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Thiols and Amines: From reduction reactions.

Substituted Derivatives: From substitution reactions.

Scientific Research Applications

1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide is a heterocyclic compound belonging to the class of thiadiazolidines. Its structure features a thiadiazolidine ring with sulfonyl and trifluoromethyl-substituted aromatic rings. It functions as an enzyme inhibitor, particularly against serine proteases, and has potential therapeutic uses for conditions linked to excessive protease activity, like inflammatory diseases and certain cancers.

Scientific Research Applications

- Enzyme Inhibition 1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide notably inhibits serine proteases. It interacts with human leukocyte elastase (HLE) to form a reactive N-sulfonyl imine intermediate, which then acts as a Michael acceptor, leading to a stable acyl-enzyme complex.

- Medicinal Chemistry This compound is used in medicinal chemistry as an enzyme inhibitor. Its ability to selectively inhibit particular serine proteases makes it a candidate for drug development targeting these pathways. The trifluoromethyl and hydroxyphenyl substitutions enhance its binding affinity and selectivity towards specific serine proteases, potentially leading to fewer side effects and better therapeutic efficacy in clinical applications.

- Potential Therapeutic Uses It has potential therapeutic applications in treating conditions associated with excessive protease activity, such as inflammatory diseases and certain cancers.

Table of Derivatives and Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,5-Thiadiazolidin-3-one 1,1-dioxide | Thiadiazolidine ring with sulfonyl groups | Inhibits serine proteases |

| 5-(Trifluoromethyl)thiadiazolidin-3-one | Trifluoromethyl substitution | Selective enzyme inhibitor |

| 1-Oxo-1,2,5-thiadiazolidin-3-one | Oxo group instead of sulfonyl | Varying protease inhibition profiles |

| 1-(Phenylmethyl)-thiadiazolidin-3-one | Phenylmethyl substitution | Broad-spectrum protease inhibition |

Mechanism of Action

The mechanism of action of 1,2,5-Thiadiazolidin-3-one,5-(2,3,5-trifluoro-6-hydroxyphenyl)-,1,1-dioxide would depend on its specific application:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.

Comparison with Similar Compounds

Mechanistic and Functional Insights

- Fluorination Impact: The trifluoro substitution in the target compound may improve target selectivity over mono-fluorinated analogs (e.g., Compound A) by enhancing hydrophobic interactions with enzyme pockets .

- Stereochemical Considerations : Unlike Compound B (which has an R-configuration at the 7-position), the target compound’s stereochemical profile is unspecified but could significantly affect binding kinetics .

- Metabolic Stability: Higher fluorination likely reduces oxidative metabolism, extending half-life compared to non-fluorinated derivatives like Compound C .

Biological Activity

1,2,5-Thiadiazolidin-3-one, 5-(2,3,5-trifluoro-6-hydroxyphenyl)-, 1,1-dioxide (CAS Number: 941608-23-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its role as an inhibitor of various enzymes and potential therapeutic applications.

- Molecular Formula : C₈H₅F₃N₂O₃S

- Molecular Weight : 212.226 g/mol

- Density : 1.483 g/cm³

The compound exhibits potent inhibitory activity against protein tyrosine phosphatases (PTPs), particularly PTP1B. The inhibition of PTP1B has implications for the treatment of diabetes and obesity due to its role in insulin signaling pathways. The IC50 value for PTP1B inhibition is reported to be approximately 1.6 mM .

Inhibition of Serine Proteases

Research indicates that derivatives of the 1,2,5-thiadiazolidin-3-one scaffold have been synthesized and evaluated for their inhibitory effects on serine proteases such as human leukocyte elastase (HLE), cathepsin G (Cat G), and proteinase 3 (PR 3). Notably:

- Compounds derived from this scaffold demonstrated time-dependent inhibition of HLE with values reaching up to .

- Selective inhibition was observed where certain compounds inhibited HLE more effectively than Cat G but also affected PR 3 to a lesser extent .

Pharmacological Applications

The compound's ability to inhibit PTPs suggests potential applications in treating conditions such as:

- Diabetes : By modulating insulin signaling pathways.

- Cancer : As PTPs are involved in cell signaling and growth regulation.

Additionally, studies have indicated that the structural modifications in the thiadiazolidinone scaffold can enhance its selectivity and potency against specific targets .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds derived from the thiadiazolidinone scaffold:

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Answer: The synthesis of this thiadiazolidinone derivative requires careful optimization of reaction conditions (e.g., temperature, solvent, catalyst). A general approach involves cyclization of thioamide precursors or coupling reactions with fluorinated aromatic intermediates. For characterization:

- Nuclear Magnetic Resonance (NMR): Use -, -, and -NMR to confirm regiochemistry and fluorine substitution patterns.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) under reverse-phase conditions with UV detection.

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

Reference analogous syntheses in heterocyclic systems, such as 1,2,4-thiadiazole derivatives, for procedural guidance .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability)?

Answer:

- Solubility: Perform phase-solubility studies in polar (DMSO, water) and nonpolar solvents (ethyl acetate) at varying pH levels.

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability: Expose the compound to UV-Vis light (e.g., 254–365 nm) and monitor degradation via HPLC.

Comparative data from structurally similar fluorinated thiadiazoles can inform experimental design .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of the trifluoro-hydroxyphenyl moiety in this compound?

Answer: The electron-withdrawing trifluoromethyl and hydroxyl groups influence electrophilic substitution and hydrogen-bonding interactions. Methodologies include:

- Kinetic Isotope Effect (KIE) Studies: Compare reaction rates with deuterated analogs to identify rate-determining steps.

- Density Functional Theory (DFT): Model transition states to predict regioselectivity in derivatization reactions.

Link findings to theoretical frameworks in fluorinated aromatic chemistry, such as Hammett substituent constants .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Answer:

- Dose-Response Reproducibility: Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) with standardized controls.

- Meta-Analysis: Apply statistical tools (e.g., Bland-Altman plots) to identify systemic biases between assays.

- Molecular Dynamics Simulations: Investigate ligand-receptor binding conformations under varying physiological conditions.

Align discrepancies with hypotheses about assay-specific interference (e.g., solvent effects, protein aggregation) .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases, GPCRs).

- Free Energy Perturbation (FEP): Calculate binding affinities with alchemical free-energy methods.

- Pharmacophore Modeling: Identify critical interaction motifs (e.g., hydrogen-bond donors, hydrophobic pockets).

Validate predictions with experimental SAR studies on fluorinated analogs .

Q. What experimental designs are optimal for studying the compound’s role in modulating oxidative stress pathways?

Answer:

- Factorial Design: Test interactions between concentration, exposure time, and cellular redox state (e.g., ROS assays).

- Transcriptomic Profiling: Use RNA-seq to map gene expression changes in Nrf2/ARE pathways.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with antioxidant enzymes (e.g., SOD, catalase).

Reference microbial redox studies for methodological insights .

Q. How can process parameters be optimized for scalable synthesis without compromising yield?

Answer:

- Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading.

- Continuous Flow Chemistry: Enhance reproducibility using microreactors with in-line FTIR monitoring.

- Green Chemistry Metrics: Calculate E-factors and atom economy to minimize waste.

Leverage advancements in membrane separation technologies for purification .

Q. What analytical techniques are critical for identifying degradation products under accelerated stability conditions?

Answer:

- LC-MS/MS: Profile degradation pathways with tandem mass spectrometry and collision-induced dissociation.

- X-ray Photoelectron Spectroscopy (XPS): Analyze surface oxidation states of fluorine and sulfur atoms.

- Forced Degradation Studies: Expose the compound to heat, light, and hydrolytic conditions (acid/base).

Cross-reference degradation patterns with structurally related thiadiazolidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.